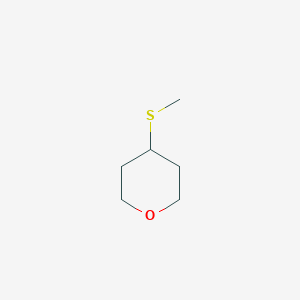
4-(methylthio)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylthio)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H12O . It is also known by other names such as 4-Methyltetrahydro-2H-pyran, tetrahydro-4-methyl-2H-pyran, and 4-methyloxane . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and a number of functional groups including pivaloate and acetate esters, amides, silyl and benzyl ethers, and pendant hydroxyl and olefinic groups . A detailed synthesis procedure involves the addition of LiAlH4 to a Schlenk flask, followed by the addition of THF and the ester .Molecular Structure Analysis
The molecular structure of 4-(methylthio)tetrahydro-2H-pyran consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The average mass is 100.159 Da and the monoisotopic mass is 100.088814 Da .Chemical Reactions Analysis
Tetrahydropyran undergoes various chemical reactions. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity . Furthermore, a Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(methylthio)tetrahydro-2H-pyran include an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
The synthesis of tetrahydrobenzo[b]pyran derivatives showcases the relevance of similar compounds to 4-(methylthio)tetrahydro-2H-pyran in organic synthesis. Tetra-methyl ammonium hydroxide has been identified as a catalyst for the synthesis of various 4H-benzo[b]pyran derivatives via a one-pot three-component condensation in aqueous media, highlighting the potential for 4-(methylthio)tetrahydro-2H-pyran to be used in similar synthetic routes due to its structural similarities (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007). Additionally, the use of NH4Al(SO4)2·12H2O (Alum) as a catalyst for synthesizing tetrahydrobenzo[b]pyrans indicates the broad catalytic applications in synthesizing pyran derivatives, suggesting potential catalysis applications for 4-(methylthio)tetrahydro-2H-pyran (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017).
Material Science and Nonlinear Optical Properties
Research on (DICYANOMETHYLENE)PYRAN derivatives with C2V symmetry, including similar compounds to 4-(methylthio)tetrahydro-2H-pyran, has demonstrated unusual classes of nonlinear optical chromophores. These compounds exhibit large hyperpolarizabilities and high decomposition temperatures, making them attractive for applications in electro-optical devices and materials science (Moylan et al., 1996).
Pharmaceutical and Biological Applications
Although the user requested to exclude information related to drug use, dosage, and side effects, it's worth noting that structurally similar compounds have been studied for their biological activities. For instance, derivatives of pyran compounds have been explored for their antimicrobial activities, suggesting that 4-(methylthio)tetrahydro-2H-pyran could also be of interest in the development of new therapeutic agents (Mahdavi et al., 2018).
Environmental and Green Chemistry
The development of environmentally benign protocols for synthesizing tetrahydrobenzo[b]pyran derivatives, utilizing cost-effective and eco-friendly catalysts, illustrates the commitment to sustainable chemistry practices. Such methodologies could potentially be adapted for the synthesis and application of 4-(methylthio)tetrahydro-2H-pyran, aligning with the goals of green chemistry (Hu et al., 2014).
Eigenschaften
IUPAC Name |
4-methylsulfanyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-6-2-4-7-5-3-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLVZPDSFCHVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylthio)tetrahydro-2H-pyran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



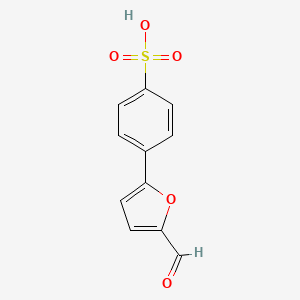
![N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2979888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2979891.png)
![2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2979892.png)
![3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979893.png)
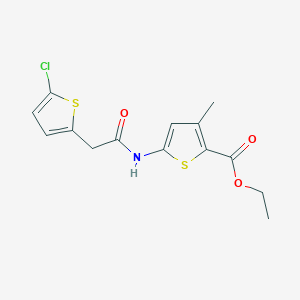

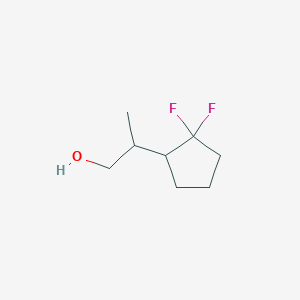
![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2979900.png)
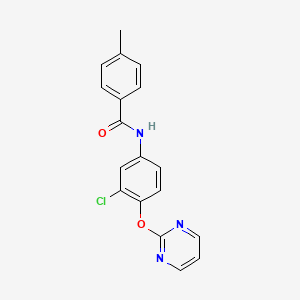
![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979904.png)